4-Sulfanylisoquinoline-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61830-03-3 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-sulfanylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-9(14)7-4-2-1-3-6(7)5-11-8/h1-5,14H,(H,12,13) |
InChI Key |
AUTROPAUWXZWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2S)C(=O)O |
Origin of Product |
United States |
The Chemical Compound “4 Sulfanylisoquinoline 3 Carboxylic Acid”
General Synthetic Strategies for the Isoquinoline (B145761) Core
The isoquinoline nucleus, a fusion of a benzene (B151609) and a pyridine (B92270) ring, can be constructed through several powerful and historically significant reactions. These methods provide the foundational framework upon which further functionalization can be achieved.
Classical Cyclization Reactions
Three classical named reactions have long served as the primary methods for isoquinoline synthesis: the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. prepchem.comwikipedia.org
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. acs.orgresearchgate.netpharmaguideline.com This intermediate can then be dehydrogenated, often using a palladium catalyst, to the fully aromatic isoquinoline. pharmaguideline.comacs.org The reaction is particularly effective when the benzene ring is electron-rich. nih.gov
The Pomeranz-Fritsch reaction , first reported in 1893, offers another route to the isoquinoline core. google.comquora.com This acid-catalyzed cyclization of a benzalaminoacetal is a two-step process. prepchem.comresearchgate.net First, a condensation reaction forms the benzalaminoacetal, which is then cyclized in the presence of a strong acid like sulfuric acid to form the isoquinoline ring. prepchem.comgoogle.com This method is valuable for creating substitution patterns that are difficult to achieve with other synthetic strategies. researchgate.net
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines, which can be subsequently oxidized to isoquinolines. prepchem.compharmaguideline.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comguidechem.com The reaction conditions are generally mild, especially when the aromatic ring possesses electron-donating groups. acs.org
| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Ref. |
| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | acs.orgresearchgate.net |
| Pomeranz-Fritsch | Benzaldehyde, aminoacetaldehyde dialkyl acetal | Strong acid (e.g., H₂SO₄) | Isoquinoline | prepchem.comgoogle.com |
| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Acid catalyst | Tetrahydroisoquinoline | pharmaguideline.comguidechem.com |
Amine-Catalyzed Cyclization Approaches
Modern synthetic methods have expanded the toolbox for isoquinoline synthesis. Amine-catalyzed approaches offer alternative pathways. For instance, the reaction of 2-alkynylbenzaldehydes with ammonium (B1175870) acetate (B1210297) can be used to construct the isoquinoline skeleton. researchgate.net These methods often proceed under milder conditions and can tolerate a broader range of functional groups.
Transition-Metal-Mediated and Lewis-Acid/Metal-Mediated Cyclizations
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. Palladium, rhodium, and copper catalysts are frequently employed to facilitate cyclization reactions. google.com For example, palladium-catalyzed coupling of o-iodobenzaldehydes with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a direct route to substituted isoquinolines. organic-chemistry.org Rhodium(III)-catalyzed oxidative coupling of aryl aldimines with alkynes also affords 3,4-disubstituted isoquinolines. noaa.gov Lewis acids, such as tin(II) triflate, can also mediate the cyclization of N,O-acetals to form tetrahydroisoquinolines. rsc.org
| Catalyst Type | Example Reaction | Key Features | Ref. |
| Palladium/Copper | Coupling of o-iodobenzaldehyde with terminal acetylenes | Good yields, short reaction times | organic-chemistry.org |
| Rhodium | Oxidative coupling of aryl aldimines and alkynes | High regioselectivity for 3,4-disubstitution | noaa.gov |
| Lewis Acid (Sn(OTf)₂) | Cyclization of aryl-containing allylic N,O-acetals | Forms vinyl-substituted tetrahydroisoquinolines | rsc.org |
Targeted Synthesis of this compound
The synthesis of the title compound requires specific functionalization at both the 3- and 4-positions of the isoquinoline ring. This is typically achieved through a multi-step process, starting with the formation of a suitably substituted isoquinoline core, followed by the introduction of the sulfanyl (B85325) and carboxylic acid groups.
Strategies for Introducing Sulfanyl (-SH) Functionality
Direct introduction of a sulfanyl group onto an isoquinoline ring can be challenging. A common and effective strategy involves a two-step process: halogenation of the C4 position followed by nucleophilic aromatic substitution.
Halogenation at the C4-Position: The synthesis of 4-haloisoquinolines, particularly 4-bromoisoquinoline, is a well-established process. One method involves the direct bromination of isoquinoline hydrochloride at high temperatures in nitrobenzene. prepchem.com Another approach is the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides in the presence of a bromine source like CuBr₂ to selectively yield 4-bromoisoquinoline. researchgate.net More recently, a metal-free method using an in situ-generated transient bromoiodane has been developed for the brominative annulation of 2-alkynyl arylimidates to produce 4-bromoisoquinolines. acs.org Similarly, 4-chloroisoquinolines can be synthesized, providing a suitable electrophile for subsequent reactions. harvard.edu
Nucleophilic Substitution with a Sulfur Reagent: Once a 4-haloisoquinoline is obtained, the halogen can be displaced by a sulfur nucleophile. The reaction of heteroaryl halides with thiols via nucleophilic aromatic substitution (SNAr) is a known transformation. nih.govbohrium.com For instance, reacting a 4-chloroisoquinoline (B75444) derivative with a sulfur source like sodium hydrosulfide (B80085) (NaSH) would be a direct method to install the sulfanyl group. noaa.gov A similar reaction has been demonstrated with 4-chloro-8-methylquinolin-2(1H)-one, which upon heating with thiourea (B124793) followed by basic workup and acidification, yields the corresponding 4-sulfanyl derivative. mdpi.com
Alternatively, direct C-H functionalization offers a more atom-economical approach. A method for the direct thiolation of isoquinolin-1(2H)-ones at the C4 position has been reported using AgSbF₆ as a mediator, proceeding through a proposed radical pathway. acs.org
Approaches for Carboxylic Acid (-COOH) Group Incorporation at the 3-Position
The introduction of a carboxylic acid group at the C3 position is often accomplished by synthesizing a tetrahydroisoquinoline-3-carboxylic acid (Tic) derivative, which can then be aromatized. guidechem.com The Pictet-Spengler reaction is particularly useful for this, where a β-arylethylamine is reacted with an α-keto acid or its equivalent. quora.com For example, L-DOPA reacts with aldehydes in a biomimetic process to form 3-carboxyl-substituted tetrahydroisoquinolines. quora.com
Another strategy involves the use of glycine (B1666218) equivalents in cycloaddition reactions to build the isoquinoline-3-carboxylic acid framework. acs.org Once the tetrahydroisoquinoline-3-carboxylic acid is formed, dehydrogenation using a catalyst like palladium on carbon can yield the desired aromatic isoquinoline-3-carboxylic acid.
A plausible synthetic route to this compound would, therefore, likely involve the initial synthesis of a tetrahydroisoquinoline-3-carboxylic acid derivative, followed by aromatization. The resulting isoquinoline-3-carboxylic acid would then be halogenated at the 4-position, and finally, the sulfanyl group would be introduced via nucleophilic substitution.
Multi-Step Reaction Sequences and Condensation Reactions
The construction of the isoquinoline core typically involves multi-step sequences and condensation reactions. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide foundational strategies for building the isoquinoline skeleton. pharmaguideline.comiisc.ac.in These methods generally involve the cyclization of a substituted β-phenylethylamine derivative.
More contemporary approaches offer greater versatility and control over substitution patterns. One such method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This strategy allows for the introduction of various substituents on the isoquinoline ring. For instance, trapping the intermediate eneamido anion with an appropriate electrophile can lead to the formation of 4-substituted isoquinolines. kegg.jp
Another modern approach is the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, which yields isoquinoline derivatives in excellent yields. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes and their subsequent cyclization with internal alkynes provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org
A plausible synthetic route to a this compound precursor could involve the synthesis of a 4-halo-isoquinoline-3-carboxylate, followed by nucleophilic substitution with a sulfur nucleophile. For example, a 4-chloroisoquinoline can be prepared by varying the work-up conditions in the condensation reaction of lithiated o-tolualdehyde tert-butylimines. kegg.jp
Derivatization Strategies of the Isoquinoline-3-carboxylic Acid Scaffold
The isoquinoline-3-carboxylic acid scaffold provides multiple sites for derivatization, allowing for the fine-tuning of its chemical and biological properties.
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid group at the C-3 position is a key handle for derivatization. Standard esterification procedures can be employed to convert the carboxylic acid to its corresponding esters. These reactions typically involve treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent.
Amidation of the carboxylic acid group is another common derivatization strategy. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. acs.org Direct amidation of carboxylic acids with amines can also be accomplished using various coupling reagents. acs.orglibretexts.org For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been reported as an effective reagent for the direct amidation of a wide range of carboxylic acids, including N-protected amino acids, with various amines. acs.org Another efficient method involves the use of tetraalkylthiuram disulfides for the amidation of quinoline-3-carboxylic acids, a protocol that could likely be adapted for isoquinoline-3-carboxylic acids. researchgate.net
| Reagent/Method | Product | Reference |
| Thionyl chloride, then amine | Amide | acs.org |
| B(OCH₂CF₃)₃, amine | Amide | acs.org |
| Tetraalkylthiuram disulfide | Amide | researchgate.net |
| Alcohol, acid catalyst | Ester | acs.org |
| Dicyclohexylcarbodiimide (DCC), amine | Amide | libretexts.org |
| Solid ammonium carbonate, heat | Amide | libretexts.org |
Modifications of the Sulfanyl Group (e.g., Oxidation to Sulfonyl Derivatives)
The sulfanyl group at the C-4 position offers a reactive site for further modification. A common transformation is the oxidation of the sulfanyl (thioether) group to a sulfoxide (B87167) or a sulfone (sulfonyl derivative). This oxidation can significantly alter the electronic and steric properties of the molecule. While specific protocols for this compound are not detailed, general methods for the oxidation of thioethers are well-established and can be applied. Reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) are commonly used for this purpose.
The development of methods for the direct C-H sulfonylation of related heterocyclic systems, such as the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides, suggests potential routes for introducing or modifying sulfonyl groups on the isoquinoline ring. mdpi.com
Introduction of Diverse Substituents on the Isoquinoline Ring System
The introduction of a variety of substituents onto the isoquinoline ring is crucial for creating structural diversity. Modern synthetic methods provide numerous opportunities for such modifications. For example, the previously mentioned condensation of lithiated o-tolualdehyde tert-butylimines with nitriles allows for the synthesis of polysubstituted isoquinolines by trapping the intermediate with different electrophiles. kegg.jp This method has been used to prepare 4-methyl and 4-chloro substituted isoquinolines. kegg.jp
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the isoquinoline nucleus. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure isoquinoline derivatives is of great interest, as chirality often plays a crucial role in their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer. One approach involves using chiral starting materials, such as L-DOPA, in a Pictet-Spengler reaction to produce chiral tetrahydroisoquinoline-3-carboxylic acid derivatives. iisc.ac.in Asymmetric catalysis, employing chiral catalysts, is another powerful strategy for the enantioselective synthesis of isoquinolines. rsc.orgrsc.org
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. For carboxylic acids, this can be achieved by forming diastereomeric salts with a chiral amine. The resulting diastereomers can then be separated by crystallization or chromatography. Another method involves the formation of diastereomeric amides or esters by reacting the racemic carboxylic acid with a chiral auxiliary. acs.orgtcichemicals.com For instance, racemic carboxylic acids of cyclometalated iridium(III) complexes have been resolved by condensation with chiral auxiliaries like (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-2-aminocyclohexanol. acs.org
Biosynthetic Pathways of Isoquinoline Scaffolds
In nature, isoquinoline alkaloids are a large and structurally diverse group of plant secondary metabolites. The biosynthesis of the isoquinoline scaffold primarily originates from the amino acid tyrosine. kegg.jpthieme-connect.comkegg.jp Tyrosine is first converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules then condense to form (S)-norcoclaurine, the central precursor for the vast majority of benzylisoquinoline alkaloids. kegg.jp
From (S)-norcoclaurine, a series of enzymatic reactions, including O-methylations, N-methylation, and phenol-coupling reactions, lead to the formation of a wide array of complex isoquinoline alkaloids. kegg.jp A key intermediate in many of these pathways is reticuline. kegg.jpkegg.jp More recently, a novel biosynthetic pathway for isoquinolinequinone alkaloids has been identified in Streptomyces albus, where tryptophan, instead of tyrosine, serves as the primary precursor. nih.gov
The regulation of isoquinoline alkaloid biosynthesis is also a subject of study. In Coptis japonica, a unique basic helix-loop-helix (bHLH) type transcription factor, CjbHLH1, has been found to regulate the expression of genes involved in the biosynthesis of these alkaloids. nih.gov
Tyrosine-Dependent Biosynthesis Routes
The most common biosynthetic pathway for isoquinoline alkaloids originates from the amino acid L-tyrosine. nih.govkegg.jp This route is responsible for the formation of a vast array of benzylisoquinoline alkaloids (BIAs), which are precursors to many medicinally important compounds like morphine and codeine. kegg.jpresearchgate.net
The initial steps of this pathway involve the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. kegg.jp Dopamine is formed through the decarboxylation of tyrosine or its hydroxylated derivative, L-DOPA. kegg.jpnih.gov Concurrently, tyrosine is also converted to 4-hydroxyphenylacetaldehyde. The condensation of dopamine and 4-hydroxyphenylacetaldehyde, a Mannich-like reaction, is a pivotal step that forms the foundational tetrahydroisoquinoline structure. neu.edu.tr This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), yielding (S)-norcoclaurine. wikipedia.org
Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the central intermediate, (S)-reticuline. researchgate.net (S)-reticuline is a critical branch point from which a multitude of isoquinoline alkaloid skeletons are derived. kegg.jp For instance, the berberine (B55584) bridge enzyme (BBE) acts on (S)-reticuline to form the protoberberine scaffold. researchgate.net
Key Intermediates in Tyrosine-Dependent Biosynthesis:
| Intermediate | Precursor(s) | Key Enzyme(s) | Resulting Structure |
| Dopamine | Tyrosine, L-DOPA | Aromatic amino acid decarboxylase (AADC) | Catecholamine |
| 4-hydroxyphenylacetaldehyde | Tyrosine | Tyrosine aminotransferase (TAT), 4-hydroxyphenylpyruvate decarboxylase (HPDC) | Aldehyde |
| (S)-Norcoclaurine | Dopamine, 4-hydroxyphenylacetaldehyde | Norcoclaurine synthase (NCS) | Simple isoquinoline |
| (S)-Reticuline | (S)-Norcoclaurine | 6OMT, CNMT, MCH, 4'OMT | Benzylisoquinoline |
Tryptophan-Dependent Biosynthetic Pathways
While the tyrosine-dependent pathway is predominant, a novel biosynthetic route utilizing tryptophan as the primary precursor for the isoquinoline scaffold has been identified. nih.gov This pathway was discovered in the bacterium Streptomyces albus Del14 during the biosynthesis of the isoquinolinequinone alkaloid mansouramycin D. nih.gov
Feeding studies coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirmed that tryptophan, not tyrosine, serves as the main building block for the isoquinoline core in this specific pathway. nih.gov The identification of the biosynthetic gene cluster responsible for mansouramycin production has provided insights into the enzymatic machinery involved in this alternative route. nih.gov This discovery challenges the long-held view that isoquinoline alkaloids are exclusively derived from tyrosine and opens new avenues for understanding the metabolic diversity in microorganisms. nih.gov In plants, tryptophan is a known precursor for indole (B1671886) alkaloids, and its role in isoquinoline biosynthesis appears to be a more recent discovery, primarily in bacteria. youtube.comyoutube.com
Comparison of Tyrosine and Tryptophan Dependent Pathways:
| Feature | Tyrosine-Dependent Pathway | Tryptophan-Dependent Pathway |
| Primary Precursor | L-Tyrosine | L-Tryptophan |
| Organism Type | Predominantly Plants | Bacteria (Streptomyces) |
| Key Intermediate | (S)-Reticuline | Specific to mansouramycin biosynthesis |
| End Products | Benzylisoquinoline alkaloids (morphine, codeine, berberine) | Isoquinolinequinone alkaloids (mansouramycin D) |
Enzymatic Mechanisms in Isoquinoline Alkaloid Formation
The biosynthesis of isoquinoline alkaloids is orchestrated by a series of specialized enzymes that catalyze highly specific and often stereoselective reactions. These enzymes belong to various classes, including oxidoreductases, transferases, and lyases.
A crucial enzyme in the tyrosine-dependent pathway is norcoclaurine synthase (NCS) , which catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the first isoquinoline alkaloid, (S)-norcoclaurine. acs.org This reaction establishes the fundamental C1-N2 bond of the isoquinoline ring.
Methyltransferases play a vital role in modifying the isoquinoline core. For example, norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) are S-adenosyl-L-methionine (SAM)-dependent enzymes that add methyl groups to specific hydroxyl moieties on the aromatic rings. kegg.jpresearchgate.net
Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes responsible for a wide range of oxidative reactions, including hydroxylations and intramolecular C-C and C-O phenol (B47542) coupling reactions that create the diverse skeletons of isoquinoline alkaloids. nih.gov For instance, CYP80G2 catalyzes an intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine (B1220529) alkaloid corytuberine. nih.gov The berberine bridge enzyme (BBE) , another key oxidase, forms the characteristic methylene (B1212753) bridge of protoberberine alkaloids by catalyzing the oxidative cyclization of the N-methyl group of (S)-reticuline. researchgate.net
Key Enzymes and Their Functions:
| Enzyme | Enzyme Class | Substrate | Product | Function |
| Norcoclaurine Synthase (NCS) | Lyase | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Formation of the isoquinoline core |
| Norcoclaurine 6-O-methyltransferase (6OMT) | Transferase | (S)-Norcoclaurine, SAM | (S)-Coclaurine | O-methylation |
| Coclaurine N-methyltransferase (CNMT) | Transferase | (S)-Coclaurine, SAM | (S)-N-methylcoclaurine | N-methylation |
| CYP80B1 (N-methylcoclaurine 3'-hydroxylase) | Oxidoreductase (P450) | (S)-N-methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | Hydroxylation |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Transferase | (S)-3'-hydroxy-N-methylcoclaurine, SAM | (S)-Reticuline | O-methylation |
| Berberine Bridge Enzyme (BBE) | Oxidase | (S)-Reticuline | (S)-Scoulerine | Oxidative cyclization |
| CYP80G2 | Oxidoreductase (P450) | (S)-Reticuline | Corytuberine | Intramolecular C-C phenol coupling |
Structure Activity Relationship Sar Studies of 4 Sulfanylisoquinoline 3 Carboxylic Acid and Its Analogues
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a crucial step in drug discovery, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the 4-sulfanylisoquinoline-3-carboxylic acid scaffold, the pharmacophore can be deduced from its structural relationship to the well-studied 4-quinolone-3-carboxylic acid motif, which is a known privileged structure in medicinal chemistry. nih.gov
The essential pharmacophoric features of this class of compounds are believed to include:
A hydrogen bond acceptor (the carboxylate group).
A hydrogen bond donor (the carboxylic acid proton or a bioisosteric equivalent).
An aromatic ring system for π-π stacking interactions.
A metal-coordinating group (the sulfanyl (B85325) and carboxyl functionalities).
Lead optimization efforts for analogues have focused on modifying various parts of the molecule. For instance, in related quinoline-4-carboxamide derivatives, substitutions on the phenyl ring have been shown to significantly influence anticancer activity. thaiscience.info Specifically, the introduction of electron-withdrawing groups like nitro (NO2) at the 4-position of a phenyl ring attached to the quinoline (B57606) core resulted in enhanced cytotoxicity against breast cancer cell lines. thaiscience.info Similarly, modifications to the linker between the core and other functional groups, as seen in STAT3 inhibitors based on a carboxylic acid scaffold, have demonstrated that even subtle changes, such as altering the stereochemistry of a linker, can improve inhibitory activity and selectivity. nih.gov
In the context of this compound, lead optimization could involve:
Substitution on the isoquinoline (B145761) ring: Introducing various substituents to probe steric and electronic effects on target binding.
Modification of the sulfanyl group: Converting the thiol to a thioether or other sulfur-containing functionalities to modulate lipophilicity and metabolic stability.
Bioisosteric replacement of the carboxylic acid: Replacing the carboxylic acid with groups like tetrazoles or hydroxamic acids to improve pharmacokinetic properties, as has been explored for other quinolone derivatives. nih.gov
A study on 3-aryl-4-isoxazolecarboxamides, identified through high-throughput screening, demonstrated how rapid SAR exploration can lead to potent G-protein-coupled receptor agonists. nih.govmssm.edu This highlights the potential of systematic structural modifications in optimizing the biological activity of heterocyclic carboxylic acids.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For analogues of this compound, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, 3D-QSAR analyses have been successfully employed to understand the structural requirements for inhibiting enzymes like AKR1C3. nih.gov These studies generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
A typical QSAR study on this compound analogues would involve the following steps:
Data Set Preparation: A series of analogues with measured biological activity (e.g., IC50 values) would be selected.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each analogue.
Model Building: Statistical methods like multiple linear regression or partial least squares would be used to build a mathematical model correlating the descriptors with biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
The insights gained from such QSAR models can guide the design of new, more potent analogues of this compound by predicting their activity before synthesis.
Molecular Modeling and Computational Chemistry in SAR Elucidation
Molecular modeling and computational chemistry are indispensable tools for elucidating the SAR of drug candidates at an atomic level. These methods provide insights into how a ligand interacts with its biological target, its conformational preferences, and its electronic properties.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For quinoline-4-carboxylic acid derivatives, docking studies have been instrumental in understanding their interactions with various biological targets, including malarial, tuberculosis, and cancer-related proteins. ijcps.org For example, docking of 2-aryl-quinoline-4-carboxylic acid derivatives into the active site of a malarial protein (PDB ID: 1CET) revealed key hydrogen bonding interactions that contribute to their binding affinity. ijcps.org
In a hypothetical docking study of this compound with a target protein, one would expect to observe:
Hydrogen bonding: The carboxylic acid group is likely to form hydrogen bonds with polar residues in the active site.
Metal coordination: The sulfanyl and carboxylate groups could coordinate with a metal ion in the active site, a common feature for many enzyme inhibitors.
Hydrophobic interactions: The isoquinoline ring system would likely engage in hydrophobic and π-stacking interactions with nonpolar residues.
The results of molecular docking can guide the design of new analogues with improved binding affinity by identifying opportunities for additional favorable interactions. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a new analogue could be designed with a hydrophobic substituent to fill that pocket.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential of a molecule.
For carboxylic acids, DFT studies have been used to understand their oligomerization behavior and the stability of different conformers. nih.gov In the context of this compound, DFT calculations could be used to:
Determine the most stable conformation: The molecule has several rotatable bonds, and DFT can identify the lowest energy conformation.
Calculate reactivity indices: The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability.
Analyze the electrostatic potential: This can reveal the regions of the molecule that are most likely to engage in electrostatic interactions with the target protein.
DFT calculations have also been combined with vibrational spectroscopy (FT-IR and FT-Raman) to characterize complex quinoline derivatives, providing a detailed understanding of their molecular structure and bonding. researchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Unlike static docking, MD simulations can capture the flexibility of both the ligand and the protein, providing a more realistic picture of the binding process.
MD simulations have been used to study the interaction of various small molecules, including those with carboxylic acid functionalities, with biological membranes and proteins. researchgate.netchemrxiv.org These simulations can reveal:
Binding stability: By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding site over time, one can assess the stability of the complex.
Key interactions: MD simulations can identify the most persistent hydrogen bonds and hydrophobic contacts between the ligand and the receptor.
Conformational changes: The simulation can show how the ligand and protein adapt their conformations to achieve optimal binding.
For this compound, an MD simulation could be used to refine the binding pose obtained from molecular docking and to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for its target.
While designing novel drug candidates, it is crucial to consider their synthetic feasibility. Computational methods have been developed to predict the synthetic accessibility of a molecule based on its structural complexity and the presence of known chemical fragments. researchgate.net These methods typically assign a synthetic accessibility score (SAscore), where a lower score indicates that the molecule is easier to synthesize. researchgate.net
The prediction of synthetic accessibility for novel analogues of this compound would involve analyzing their structure for features that are known to be synthetically challenging, such as:
Multiple stereocenters.
Complex ring systems.
Unstable functional groups.
The synthesis of related quinoline-4-carboxylic acids often involves multi-step procedures, such as the Pfitzinger or Doebner reactions, followed by functional group manipulations like Suzuki coupling. nih.govmdpi.com By considering the synthetic accessibility early in the design process, researchers can prioritize the synthesis of compounds that are more likely to be successfully prepared in the laboratory.
Mechanistic Investigations of Biological Activity of Isoquinoline 3 Carboxylic Acid Derivatives
Cellular and Subcellular Mechanisms of Action
The antibacterial and anticancer activities of isoquinoline-3-carboxylic acid derivatives are underpinned by a range of cellular and subcellular mechanisms. Research into these mechanisms has revealed impacts on bacterial structure and community behaviors, as well as interference with fundamental cellular processes in cancerous cells.
A critical aspect of the antibacterial action of isoquinoline-3-carboxylic acid derivatives lies in their ability to compromise the physical structure of bacterial cells. Studies on isoquinoline-3-carboxylic acid (IQ3CA), the parent compound of 4-Sulfanylisoquinoline-3-carboxylic acid, have demonstrated significant effects on bacterial morphology and membrane integrity.
When Acidovorax citrulli (Ac) cells were treated with IQ3CA at a concentration of 25 μg/mL, scanning electron microscopy revealed that the cells became curved and sunken. researchgate.net This morphological alteration is indicative of damage to the cell's structural integrity. Furthermore, the treatment led to the destruction of the cell membrane's integrity. researchgate.net Similar disruptive effects on the cell membrane have been observed with derivatives of the related coumarin-3-carboxylic acid, which also lead to the destruction of cell membrane integrity. acs.orgnih.gov This disruption of the primary barrier between the bacterium and its environment is a key factor in the compound's antibacterial efficacy. The bacterial cell wall, a vital structure for survival and adaptation, is a primary target for many antibacterial agents. nih.gov The ability of these compounds to induce morphological changes and compromise membrane integrity underscores their potential as effective antibacterial agents.
Bacterial motility and the formation of biofilms are crucial for virulence and persistence in many pathogenic bacteria. Biofilms, in particular, provide a protective environment that can render bacteria up to 1000 times more resistant to antibiotics. nih.gov Research has shown that isoquinoline-3-carboxylic acid and its derivatives can effectively inhibit these processes.
Treatment with isoquinoline-3-carboxylic acid (IQ3CA) has been found to inhibit the motility of Acidovorax citrulli. researchgate.net This reduction in movement is significant as motility is often a prerequisite for the initial stages of biofilm formation. nih.gov Consequently, IQ3CA also prevents the formation of biofilms by this plant pathogen. researchgate.net The inhibition of biofilm formation is a critical therapeutic strategy, as these bacterial communities are notoriously difficult to eradicate. nih.gov
Similarly, derivatives of coumarin-3-carboxylic acid have been shown to inhibit both motility and biofilm formation. acs.org For instance, coumarin-3-carboxylic acid (3-CCA) demonstrated a remarkable, dose-dependent inhibition of biofilm formation, with inhibition rates of 62.13% and 76.48% at concentrations of 50 and 100 μg/mL, respectively. nih.gov Other studies on a difluoroquercetin derivative also reported a dose-dependent reduction in biofilm formation in Staphylococcus aureus. nih.gov These findings highlight a key mechanism of action for this class of compounds in combating bacterial infections by disrupting their ability to move and form protective communities.
Exopolysaccharides (EPS) are a major component of the extracellular matrix in biofilms, providing structural support and protection to the embedded bacteria. nih.gov The ability of a compound to inhibit EPS production is therefore closely linked to its anti-biofilm activity.
Studies have demonstrated that isoquinoline-3-carboxylic acid (IQ3CA) inhibits the production of exopolysaccharides in Acidovorax citrulli. researchgate.net By reducing the amount of this key matrix component, the compound hinders the development and stability of the biofilm. This mechanism is consistent with the observed prevention of biofilm formation. researchgate.net
Derivatives of coumarin-3-carboxylic acid have also been found to inhibit the production of exopolysaccharides, further supporting the role of this mechanism in the antibacterial activity of related carboxylic acid compounds. acs.orgnih.gov The inhibition of EPS synthesis represents a significant strategy to weaken the protective biofilm structure and increase the susceptibility of bacteria to other antimicrobial agents and host immune responses.
In the context of anticancer activity, derivatives of quinoline (B57606) and isoquinoline (B145761) carboxylic acids have been shown to interfere with the cell cycle and induce differentiation in cancer cells. These mechanisms are fundamental to controlling cell proliferation and are common targets for cancer therapeutics.
For example, certain 2-styryl-4-quinoline carboxylic acid derivatives have been found to arrest the cell cycle in either the G0/G1 or G2/M phase in cancer cell lines. researchgate.net Similarly, a study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative demonstrated cell cycle arrest at the G1 phase in a breast cancer cell line. mdpi.com
More specifically, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been shown to induce G0/G1 phase cell cycle arrest. frontiersin.orgnih.gov In addition to halting the cell cycle, these compounds also promoted cell differentiation in leukemic cell lines. frontiersin.orgnih.gov This is significant because differentiation therapy is a promising approach in cancer treatment that encourages cancer cells to mature into non-proliferating, specialized cells. The ability of these compounds to modulate the cell cycle and induce differentiation highlights their potential as anticancer agents.
Table 1: Effects of Isoquinoline and Quinoline Carboxylic Acid Derivatives on Cell Cycle and Differentiation
| Compound/Derivative Class | Cell Line(s) | Effect | Reference(s) |
|---|---|---|---|
| 2-styryl-4-quinoline carboxylic acids | A549, SKOV3 | G0/G1 or G2/M phase arrest | researchgate.net |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | G1 phase arrest | mdpi.com |
The biological activities of isoquinoline-3-carboxylic acid derivatives are often mediated by their interactions with essential biological macromolecules such as proteins and DNA. These interactions can disrupt critical cellular functions, leading to cell death or inhibition of growth.
In the realm of antibacterial activity, isoquinoline-based compounds have been suggested to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. uts.edu.au Furthermore, molecular docking studies have pointed towards the inhibition of tyrosyl-tRNA synthetase, an essential enzyme in protein synthesis, as a likely mechanism for some isoquinoline derivatives. researchgate.net
With regard to anticancer effects, derivatives of quinoline-3-carboxylic acid have been identified as DNA minor groove binding agents. nih.govresearchgate.net This interaction with DNA can interfere with replication and transcription, ultimately leading to cell death. In addition to DNA, proteins are also key targets. For instance, certain 3-quinoline carboxylic acid derivatives have been found to be effective inhibitors of protein kinase CK2, a protein implicated in cell growth and proliferation and a target for cancer therapy. nih.gov
Table 2: Investigated Molecular Targets of Isoquinoline and Quinoline Carboxylic Acid Derivatives
| Compound/Derivative Class | Macromolecule Target | Biological Context | Reference(s) |
|---|---|---|---|
| Isoquinoline-based compounds | DNA gyrase, Topoisomerase IV | Antibacterial | uts.edu.au |
| Isoquinoline derivatives | Tyrosyl-tRNA synthetase | Antibacterial | researchgate.net |
| Quinoline-3-carboxylic acid derivatives | DNA (minor groove) | Anticancer | nih.govresearchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Sulfanylisoquinoline-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. sielc.com The protons on the isoquinoline (B145761) ring system will exhibit characteristic chemical shifts and coupling patterns. Protons on carbons adjacent to the carboxylic acid and the sulfur-containing substituent will also show distinct resonances, generally in the 2-3 ppm region. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically deshielded, with its resonance appearing in the range of 160-180 ppm. nih.gov The carbons of the isoquinoline ring will have signals in the aromatic region, with their exact shifts influenced by the electronic effects of the sulfanyl (B85325) and carboxylic acid groups. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the proton and carbon signals unequivocally by identifying direct and long-range H-C correlations. sielc.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 160 - 180 |
| Isoquinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |
| Protons α to COOH/Sulfur | 2.0 - 3.0 | Not Applicable |
Note: The predicted values are based on general principles and data from related isoquinoline and carboxylic acid compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.
The fragmentation of this compound under electron ionization is expected to follow predictable pathways. A common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). libretexts.org The isoquinoline core is relatively stable, and its fragmentation would likely involve the loss of small molecules like hydrogen cyanide (HCN). chempap.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. mdpi.com
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description |
| [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| [M-COOH]⁺ | Loss of the entire carboxylic acid group. |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the isoquinoline ring. |
| [M-SH]⁺ | Loss of the sulfanyl radical. |
Note: These are predicted fragmentation patterns based on the functional groups present in the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound.
In the IR spectrum of this compound, several characteristic absorption bands are expected. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1700 and 1730 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations of the carboxylic acid can be found in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively. The S-H stretching vibration of the sulfanyl group is expected to be a weak band around 2550-2600 cm⁻¹. Vibrations associated with the isoquinoline ring will produce a series of bands in the fingerprint region (below 1500 cm⁻¹). iosrjournals.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The S-H stretch, which is often weak in the IR spectrum, may show a more prominent band in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals.
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |
| Carbonyl | C=O Stretch | 1700 - 1730 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
| Sulfanyl | S-H Stretch | 2550 - 2600 (weak) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Note: These are characteristic ranges and the exact positions can vary based on the molecular environment.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding and π-stacking. For this compound, obtaining suitable crystals would allow for the elucidation of its crystal packing and the hydrogen bonding network formed by the carboxylic acid and sulfanyl groups. This information is invaluable for understanding its physical properties and for computational modeling studies. The crystal structure of related isoquinoline derivatives has been successfully determined using this technique, revealing detailed structural insights. researchgate.net
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a material. For a crystalline compound like this compound, SEM can be used to study the morphology, size, and shape of the crystals. This information is particularly relevant in materials science and pharmaceutical development, where the physical form of a compound can influence its properties and performance. While specific SEM studies on this compound are not widely reported in the literature, this technique remains a valuable tool for the solid-state characterization of isoquinoline derivatives.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For the analysis of carboxylic acids, reversed-phase HPLC with a C18 column is often employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid such as formic or phosphoric acid added to suppress the ionization of the carboxylic acid group and improve peak shape. sielc.comsielc.com Detection can be achieved using a UV detector, as the isoquinoline ring is a strong chromophore.
Gas Chromatography (GC) can also be used, particularly when coupled with a mass spectrometer (GC-MS). However, due to the low volatility and polar nature of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile form before injection into the GC system. msu.edu For sulfur-containing compounds, specialized detectors like the sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD) can provide high selectivity and sensitivity. azom.comchromatographyonline.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
